Stereochemistry Dictates a 260‑Fold Difference in β‑Galactosidase Inhibition Between Two Piperidine‑3,4,5‑triol Diastereomers
In a direct head‑to‑head comparison within the same study, the meso‑2 diastereomer of piperidine‑3,4,5‑triol (compound 4, (3R,4r,5S)‑configuration) inhibited Escherichia coli β‑galactosidase (LacZ) with a Ki of 4.2 ± 1.4 μM, whereas the meso‑1 diastereomer (compound 3) required a Ki of 1100 ± 300 μM to achieve the same effect [1]. The 3L diastereomer (compound 5) showed an intermediate Ki of 170 ± 80 μM. All measurements were performed under identical assay conditions (Table 1) [1].
| Evidence Dimension | β‑Galactosidase (LacZ) inhibitory potency (Ki) |
|---|---|
| Target Compound Data | meso‑2 piperidine‑3,4,5‑triol (compound 4) Ki = 4.2 ± 1.4 μM |
| Comparator Or Baseline | meso‑1 (compound 3) Ki = 1100 ± 300 μM; 3L (compound 5) Ki = 170 ± 80 μM |
| Quantified Difference | 262‑fold (meso‑2 vs. meso‑1); 40‑fold (meso‑2 vs. 3L) |
| Conditions | E. coli β‑galactosidase (LacZ), pH and temperature standard for glycosidase assay, Dixon plot analysis [1] |
Why This Matters
Ordering the wrong diastereomer yields a compound with negligible β‑galactosidase activity, wasting screening resources; specifying the correct stereochemistry is essential for any program targeting β‑galactosidase.
- [1] Brito, A., García‑Moreno, M. I., Ortiz‑Mellet, C. & García‑Fernández, J. M. (2024) Synthesis and glycosidase inhibition of 3,4,5‑trihydroxypiperidines using a one‑pot amination‑cyclisation cascade reaction. Carbohydr. Res., 543, 109198. View Source
